molecular formula C17H21NO4 B2938158 tert-butyl 3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxylate CAS No. 1795440-20-8

tert-butyl 3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxylate

Cat. No.: B2938158
CAS No.: 1795440-20-8
M. Wt: 303.358
InChI Key: CVENLJFIURFDBY-UHFFFAOYSA-N
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Description

The compound tert-butyl 3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxylate is a spirocyclic molecule featuring a fused isobenzofuran and piperidine ring system. The tert-butyl carbamate group at the 1'-position enhances steric protection and modulates solubility, making it a valuable intermediate in medicinal chemistry and organic synthesis. Spiro compounds like this are prized for their conformational rigidity, which can improve binding specificity in drug candidates .

Properties

IUPAC Name

tert-butyl 3-oxospiro[2-benzofuran-1,3'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-16(2,3)22-15(20)18-10-6-9-17(11-18)13-8-5-4-7-12(13)14(19)21-17/h4-5,7-8H,6,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVENLJFIURFDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Overview

The compound is characterized by a spirocyclic structure that integrates an isobenzofuran moiety with a piperidine ring. This unique configuration may contribute to its biological properties.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

  • Anti-inflammatory Activity : Compounds with similar structures have shown potential in inhibiting inflammatory pathways. For instance, certain γ-butyrolactones have demonstrated significant anti-inflammatory effects through the inhibition of key enzymes involved in inflammation .
  • Antimicrobial Effects : The spirocyclic compounds have been evaluated for their antibacterial properties. A study highlighted that synthetic derivatives exhibited potent antibacterial activities against various pathogens .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer’s .

The mechanisms through which this compound exerts its effects are still being elucidated. However, several pathways have been identified:

  • Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit enzymes such as 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), which plays a critical role in cortisol metabolism and has implications in metabolic diseases .
  • Modulation of Cellular Signaling : The interaction with cellular pathways involved in inflammation and apoptosis suggests that these compounds may modulate signaling cascades critical for cellular health .

Case Studies

A few notable studies provide insights into the biological activity of related compounds:

  • Study on Anti-inflammatory Properties : A recent study demonstrated that a derivative of the compound inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory conditions .
  • Neuroprotective Study : In vivo studies indicated that certain derivatives improved cognitive function in animal models of Alzheimer’s disease by reducing oxidative stress and inflammation .

Data Summary

Activity Effect Mechanism
Anti-inflammatoryInhibition of cytokine productionEnzyme inhibition
AntimicrobialBactericidal activityDisruption of bacterial cell wall
NeuroprotectiveImproved cognitive functionReduction of oxidative stress

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural, physical, and synthetic properties of tert-butyl 3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxylate with analogous compounds:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents/Modifications Applications/Significance Reference
This compound C₁₇H₂₁NO₄ (estimated) ~303.36 Not reported Isobenzofuran-3-one, spiro-linked to piperidine Intermediate for bioactive molecules; rigidity aids in drug design
tert-Butyl 6-bromo-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate C₁₇H₂₀BrNO₄ 397.26 226–227 Bromo substituent at C6 of isobenzofuran Bromine enables further functionalization (e.g., cross-coupling reactions); high melting point suggests strong crystallinity
tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate C₁₇H₂₄BrNO₃ 370.28 50.5–52.5 4-Bromobenzyloxy group on piperidine Lipophilic substituent enhances membrane permeability; used in kinase inhibitor synthesis
tert-Butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate C₁₈H₂₃NO₃ 301.39 Not reported Indene replaces isobenzofuran; dihydro structure Altered aromaticity impacts electronic properties; potential for diverse reactivity
tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate C₁₇H₂₃NO₃ 297.37 Not reported Benzyl group at C3, ketone at C4 of piperidine High structural similarity (0.97 score) but lacks spiro system; simpler scaffold for analog synthesis
tert-Butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate C₁₈H₂₄N₂O₄ 332.40 Not reported Oxazepine replaces isobenzofuran Heterocyclic variation influences bioavailability; used in CNS-targeting drug candidates

Key Observations:

Structural Variations: Heterocyclic Core: Replacement of isobenzofuran with indene () or oxazepine () alters electronic properties and binding interactions. Isobenzofuran’s aromaticity may enhance π-π stacking in drug-receptor interactions compared to non-aromatic analogs . Substituents: Bromine () and benzyl groups () introduce sites for further derivatization or modulate lipophilicity. For example, brominated derivatives are pivotal in Suzuki-Miyaura coupling reactions .

Physical Properties :

  • Melting points vary significantly: Brominated spiro-isobenzofuran (226–227°C) vs. benzyloxy-piperidine (50.5–52.5°C), reflecting differences in intermolecular forces and crystallinity .

Synthetic Utility :

  • The tert-butyl carbamate group is a common protective strategy, as seen in intermediates for kinase inhibitors () and fluorescent probes ().
  • Spirocyclic frameworks are synthesized via cyclization reactions, often using tert-butyl piperidine carboxylates as precursors ().

Safety and Handling :

  • While specific data for the target compound is lacking, related ethyl esters (e.g., ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate) exhibit acute oral toxicity (H302) and skin irritation (H315), suggesting cautious handling for analogs .

Q & A

Q. Basic

  • NMR : 1H^1H and 13C^{13}C NMR identify key signals, such as the spiro carbon (δ 65–70 ppm in 13C^{13}C) and tert-butyl protons (δ 1.4–1.5 ppm in 1H^1H) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+^+) and fragments corresponding to Boc cleavage .

Q. Advanced

  • X-ray crystallography : Resolves spatial arrangement, particularly the dihedral angle between isobenzofuran and piperidine rings, critical for reactivity studies .
  • DFT calculations : Predict conformational stability and electron density distribution at the spiro center, guiding substitution reaction design .

How does the tert-butyl group influence the compound’s reactivity in medicinal chemistry applications?

Basic
The Boc group:

  • Enhances solubility : Improves bioavailability in biological assays by increasing lipophilicity (logP ~2.5) .
  • Protects amines : Prevents undesired interactions during multi-step syntheses of pharmacophores .

Q. Advanced

  • Steric effects : The bulky tert-butyl group hinders nucleophilic attacks at the piperidine nitrogen, directing reactions to the 3-oxo site .
  • Metabolic stability : In vitro studies show Boc derivatives resist enzymatic degradation better than acetyl-protected analogs, making them suitable for prodrug development .

What contradictions exist in reported biological activities, and how can they be resolved?

Advanced
Discrepancies in cytotoxicity data (e.g., IC50_{50} variations across cell lines) may stem from:

  • Assay conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS) alter compound solubility. Standardizing protocols (e.g., 24-hour exposure in RPMI-1640) reduces variability .
  • Metabolite interference : Hepatic metabolites of the spiro compound may exhibit off-target effects. LC-MS/MS profiling identifies active vs. inactive metabolites .

What safety precautions are critical when handling this compound?

Q. Basic

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact (GHS Category 2A/2B) .
  • Storage : Keep at 2–8°C in airtight containers to prevent moisture-induced degradation .

Q. Advanced

  • Waste disposal : Incinerate at >1000°C to avoid releasing toxic decomposition products (e.g., CO, NOx_x) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate before cleanup to prevent exothermic reactions .

How is this compound utilized in designing kinase inhibitors?

Q. Advanced

  • Scaffold modification : The spiro core mimics ATP-binding pockets in kinases. Introducing substituents at the 3-oxo position (e.g., sulfonyl groups) enhances selectivity for CDK2 over CDK4 .
  • Structure-activity relationship (SAR) : Comparative studies with analogs (e.g., ethyl 3H-spiro derivatives) reveal that tert-butyl carboxylates improve cellular permeability by 30% compared to methyl esters .

What computational tools predict the compound’s environmental impact?

Q. Advanced

  • ECOSAR : Estimates aquatic toxicity (LC50_{50} for fish: 12 mg/L), classifying it as "harmful" .
  • BIOWIN : Predicts low biodegradability (BIOWIN3 score: 0.17), necessitating stringent disposal protocols .

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